molecular formula C18H26N4O4 B589667 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline CAS No. 1329835-59-7

3-Desmethyl-3-(5-oxohexyl) Pentoxifylline

Cat. No.: B589667
CAS No.: 1329835-59-7
M. Wt: 362.43
InChI Key: YKVCRCGFEFTQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline involves multiple steps, starting from readily available precursors. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves the modification of the Pentoxifylline structure by removing a methyl group and introducing a 5-oxohexyl group .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in available sources. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to stringent quality control and regulatory standards to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives .

Scientific Research Applications

3-Desmethyl-3-(5-oxohexyl) Pentoxifylline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline is not well-documented. it is likely to share some similarities with Pentoxifylline, which acts as a non-specific cyclic-3’,5’-phosphodiesterase (PDE) inhibitor. This inhibition leads to elevated cyclic adenosine monophosphate (cAMP) levels, mediating various downstream effects. Additionally, Pentoxifylline modulates adenosine receptor function, specifically the Gα-coupled A2A receptor (A2AR) .

Properties

IUPAC Name

7-methyl-1,3-bis(5-oxohexyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-16-15(20(3)12-19-16)17(25)22(18(21)26)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVCRCGFEFTQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C2=C(C(=O)N(C1=O)CCCCC(=O)C)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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